2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a bicyclo[2.1.1]hexane core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Properties
CAS No. |
2742657-09-4 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a photocatalytic cycloaddition reaction.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Phenyl Group Addition: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method offers advantages such as improved reaction control, scalability, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alkyl halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: A similar compound with a different substitution pattern.
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane: Another related compound used as a precursor for β-amino acids.
Uniqueness
2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bicyclic structure provides conformational rigidity, making it valuable in the synthesis of constrained molecules with defined secondary structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
